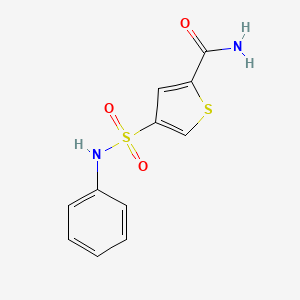

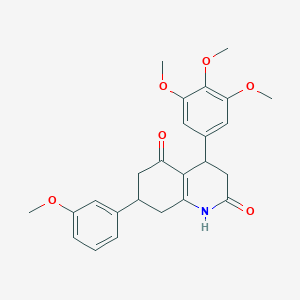

![molecular formula C14H19N5O B5588792 N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones, involves intramolecular cyclization and condensation processes. For example, the cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol in the presence of piperidine leads to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones. Further reactions, including N-allylation and N-propargyl alkylation, afford corresponding dipolarophiles which, upon condensation with arylnitrile oxides, produce new isoxazolines and isoxazoles (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide has been elucidated through various spectroscopic techniques. For instance, the structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined by condensation processes and structural determination was achieved. This compound showed effective inhibition on the proliferation of some cancer cell lines, demonstrating the potential biological activity of these compounds (Ju Liu et al., 2016).

Chemical Reactions and Properties

Compounds in the pyrazolo[3,4-d]pyrimidin-4(5H)-one series can be synthesized from the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids, showcasing their chemical reactivity and the influence of catalytic methods in their synthesis (Heravi et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability of these compounds, are influenced by their molecular structure. While specific studies on N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide are not provided, related research indicates that modifications in the pyrazolo[3,4-d]pyrimidin-4(5H)-one series can significantly affect these properties, which is crucial for their potential applications in medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, potential for forming derivatives, and behavior under different chemical conditions, have been explored. For instance, the synthesis and biological evaluation of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs reveal the anticancer activity and mechanistic insights, highlighting the chemical properties' role in defining biological activity (Reddy et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry of Pyrazole Derivatives

Pyrazole derivatives, such as N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, have garnered attention in both combinatorial and medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazole heterocycles involves steps like condensation followed by cyclization, employing reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These compounds are recognized for their pharmacophoric properties, displaying a variety of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antihistaminic effects. The recent success of a pyrazole COX-2 inhibitor underlines the significance of these heterocycles in drug discovery and development. The strategies for synthesizing these derivatives offer insights into designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Hybrid Catalysts in Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those with pyrazole components, employs hybrid catalysts that combine organocatalysts, metal catalysts, ionic liquids, and green solvents. These catalysts facilitate the one-pot multicomponent reactions necessary for constructing complex molecules like 5H-pyrano[2,3-d]pyrimidines, which have extensive applicability in medicinal and pharmaceutical industries. The review of hybrid catalysts from 1992 to 2022 highlights their role in developing lead molecules, underlining the potential of these compounds in drug synthesis and pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Pyrazolo[1,5-a]pyrimidine in Drug Development

Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, offering a broad spectrum of medicinal properties such as anticancer, CNS agents, and anti-inflammatory activities. The structure-activity relationship studies of these scaffolds have led to the development of numerous lead compounds for various disease targets, indicating significant potential for medicinal chemists to explore and develop potent drug candidates further (Cherukupalli et al., 2017).

Knoevenagel Condensation in Anticancer Agent Development

Knoevenagel condensation, an important reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, has proven pivotal in developing biologically active molecules, particularly anticancer agents. The application of this reaction on various pharmacophoric aldehydes and active methylenes has generated a library of compounds with significant anticancer activity, demonstrating the utility of this reaction in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Propiedades

IUPAC Name |

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-4-5-11-7-12(19-18-11)14(20)15-8-13-16-9(2)6-10(3)17-13/h6-7H,4-5,8H2,1-3H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLWPZWVXOKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)

![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)

![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)

![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)